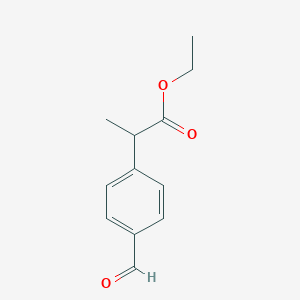

4-ForMyl-alpha-Methyl-benzeneacetic Acid Ethyl Ester

Vue d'ensemble

Description

L'acide farnesylthioacétique est un composé chimique de formule moléculaire C₁₇H₂₈O₂S. Il s'agit d'un analogue de la S-farnesyl cystéine et il agit comme un inhibiteur compétitif de la méthyltransférase des protéines prénylées, une enzyme impliquée dans la modification post-traductionnelle des protéines . Ce composé est connu pour sa capacité à inhiber la méthylation des substrats farnésylés et géranylgéranylés .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acide farnesylthioacétique peut être synthétisé par une série de réactions chimiques impliquant la modification de la farnesyl cystéineLes conditions réactionnelles nécessitent souvent l'utilisation de réactifs et de catalyseurs spécifiques pour faciliter la formation du produit souhaité .

Méthodes de production industrielle : La production industrielle de l'acide farnesylthioacétique implique la mise à l'échelle des voies de synthèse utilisées en laboratoire. Cela inclut l'optimisation des conditions réactionnelles pour garantir un rendement élevé et une pureté du produit. Le processus peut impliquer plusieurs étapes, notamment la purification et l'isolement du composé final .

Analyse Des Réactions Chimiques

Types de réactions : L'acide farnesylthioacétique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Il peut également subir des réactions de réduction, conduisant à la formation de dérivés réduits.

Substitution : L'acide farnesylthioacétique peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants :

Réactifs d'oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réactifs de réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Réactifs de substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des thiols ou d'autres formes réduites .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features:

- Aromatic Structure : It contains a para-formyl group (-CHO) on the aromatic ring, contributing to its reactivity.

- Alpha-Methyl Group : This substitution affects its steric properties and biological activity.

- Ethyl Ester Functional Group : This group enhances solubility and reactivity in various chemical processes.

Pharmaceutical Development

4-Formyl-alpha-methyl-benzeneacetic acid ethyl ester is being investigated for its potential anti-inflammatory and antimicrobial properties. These characteristics suggest it could serve as a lead compound in drug discovery, particularly for conditions involving inflammation or infection.

- Case Study : In vitro studies have shown that compounds with similar structures exhibit significant antimicrobial activity, indicating that this compound may also possess similar effects .

Biochemical Studies

The compound is utilized in biochemical research to explore its interactions with biological systems. Its ability to inhibit specific enzymes may provide insights into cellular processes.

- Mechanism of Action : Although specific mechanisms for this compound are not fully elucidated, it is hypothesized that it may interact with prenylated proteins, similar to other compounds in its class .

Material Science

In material science, the compound's unique structure allows it to be explored as a potential additive in polymer synthesis and other materials.

- Applications in Polymers : The ethyl ester group may enhance the compatibility of the compound with various polymer matrices, potentially improving material properties .

Mécanisme D'action

Farnesylthioacetic acid exerts its effects by inhibiting prenylated protein methyltransferase. This enzyme is responsible for the methylation of prenylated proteins, a process that is crucial for their proper function and localization within cells. By inhibiting this enzyme, farnesylthioacetic acid disrupts the methylation process, leading to altered protein function and cellular effects .

Comparaison Avec Des Composés Similaires

S-Farnesyl cysteine: An analog of farnesylthioacetic acid, also involved in the inhibition of prenylated protein methyltransferase.

Geranylgeranylthioacetic acid: Similar in structure and function, but with a geranylgeranyl group instead of a farnesyl group.

Uniqueness: Farnesylthioacetic acid is unique due to its specific inhibition of prenylated protein methyltransferase and its ability to inhibit the methylation of both farnesylated and geranylgeranylated substrates. This dual inhibition makes it a valuable tool in studying protein modifications and their effects on cellular processes .

Activité Biologique

4-Formyl-alpha-methyl-benzeneacetic acid ethyl ester, also known as ethyl 2-(p-formylphenyl)propionate, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its anti-inflammatory, analgesic, and antimicrobial effects, along with relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a formyl group attached to a benzene ring, which is connected to an ethyl ester group. This unique arrangement may confer specific biological activities that differentiate it from structurally similar compounds.

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| This compound | C₁₁H₁₂O₃ | Contains a formyl group; potential anti-inflammatory properties |

| Benzeneacetic Acid Ethyl Ester | C₁₀H₁₂O₂ | Lacks formyl group; simpler structure |

| 4-Chloro-alpha-formyl-benzeneacetic Acid Ethyl Ester | C₁₁H₁₁ClO₃ | Contains chlorine; different reactivity profile |

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits anti-inflammatory and analgesic properties. These effects are hypothesized to arise from the compound's ability to inhibit certain inflammatory pathways, similar to other compounds with analogous structures. A study highlighted the potential for this compound to reduce inflammation in animal models, suggesting its application in treating inflammatory diseases.

Antimicrobial Activity

Compounds with structural similarities to this compound have demonstrated antimicrobial activity. Preliminary studies suggest that this compound may also possess antimicrobial properties, although specific mechanisms of action remain to be elucidated. The compound's efficacy against various bacterial strains could position it as a candidate for further development in antimicrobial therapies.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of various compounds at specific targets related to cancer therapy. Although specific studies on this compound are scarce, similar compounds have shown binding interactions with targets involved in apoptosis pathways, suggesting that this compound could influence cellular processes related to cancer progression .

The precise mechanism of action for this compound remains largely unexplored. However, its structural features suggest potential interactions with key biological targets involved in inflammation and microbial inhibition. Further research is necessary to elucidate these mechanisms definitively.

Propriétés

IUPAC Name |

ethyl 2-(4-formylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-15-12(14)9(2)11-6-4-10(8-13)5-7-11/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPWKBOJHTURNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501285296 | |

| Record name | Ethyl 4-formyl-α-methylbenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501285296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43153-04-4 | |

| Record name | Ethyl 4-formyl-α-methylbenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43153-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-formyl-α-methylbenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501285296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.